4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a cyano group, a dimethylamino group, and an oxazole ring
Mechanism of Action
Target of Action
The primary target of this compound is polysaccharides, specifically TI-2 antigens . These antigens play a crucial role in immune responses, particularly in the creation of conjugate vaccines .
Mode of Action
The compound interacts with its targets by rapidly activating polysaccharides . This activation enables protein conjugation, which is vital for creating conjugate vaccines that enhance immune responses . The compound works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein-polysaccharide conjugation . By activating polysaccharides, it facilitates the conjugation of these molecules with proteins, thereby enhancing the immune response . This process is crucial in the development of effective vaccines and immunological reagents .
Pharmacokinetics
Its solubility in acetonitrile or water suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the creation of protein-polysaccharide conjugates . These conjugates enhance immune responses, making the compound invaluable for developing effective vaccines and immunological reagents . The compound’s efficacy in inducing high antibody levels is particularly noteworthy .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9) . This versatility allows it to be used with various antigens under different conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Molecular hydrogen and metal catalysts for reduction reactions.
Nucleophilic Reagents: Grignard reagents and organolithium compounds for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophilic reagent used.
Scientific Research Applications
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Cyano-4-dimethylamino-1,3-dimethylpiperidines: Compounds with comparable cyano and dimethylamino groups.
Uniqueness
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of an oxazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMTROAPJKZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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